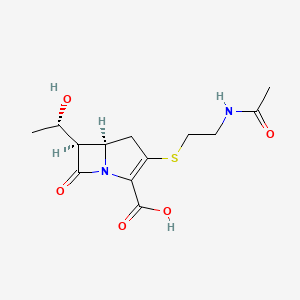

Epithienamycin A

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O5S |

|---|---|

Molecular Weight |

314.36 g/mol |

IUPAC Name |

(5R,6R)-3-(2-acetamidoethylsulfanyl)-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H18N2O5S/c1-6(16)10-8-5-9(21-4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h6,8,10,16H,3-5H2,1-2H3,(H,14,17)(H,19,20)/t6-,8+,10-/m0/s1 |

InChI Key |

VUDXUIMGYZQRKK-IONOHQLYSA-N |

SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O |

Isomeric SMILES |

C[C@@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Structure elucidation of Epithienamycin A by NMR and mass spectrometry.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin A belongs to the carbapenem class of β-lactam antibiotics, a group of potent broad-spectrum antibacterial agents. First reported in the early 1980s, the epithienamycins are naturally occurring analogs of thienamycin, produced by fermentation of Streptomyces flavogriseus. The structural characterization of these complex molecules was a significant achievement, relying on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides an in-depth overview of the methodologies and data interpretation central to the structure elucidation of this compound, presenting the available data in a clear, structured format for researchers in antibiotic discovery and development.

Core Structure and Stereochemistry

The foundational structure of the epithienamycin family is the carbapenem ring system, which is also the core of thienamycin. The various members of the epithienamycin family are distinguished by chemical modifications and stereoisomerism. The structure of this compound was primarily established through comparative analysis of its spectral data with that of the well-characterized thienamycin.[1]

Experimental Protocols

While the seminal literature provides a comparative overview of the structure elucidation, detailed modern experimental protocols for similar carbapenem antibiotics are outlined below. These methodologies reflect the current standards in the field for the structural characterization of complex natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆, 0.5-0.7 mL). The choice of solvent is critical to avoid exchange of labile protons and to ensure sample stability.

Instrumentation: High-field NMR spectrometers (400 MHz or higher) are utilized to achieve the necessary spectral resolution for detailed structural analysis.

1D NMR Experiments:

-

¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

-

¹³C NMR (Carbon NMR): Determines the number of non-equivalent carbon atoms and their chemical environments (e.g., carbonyl, olefinic, aliphatic).

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, revealing the connectivity of the proton spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (typically over 2-4 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectrometers, such as Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instruments, equipped with electrospray ionization (ESI) or fast atom bombardment (FAB) sources are employed.

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and fragmented to generate a characteristic fragmentation pattern. The analysis of these fragment ions provides valuable information about the different structural components of the molecule and their connectivity.

Data Presentation

NMR Spectroscopic Data

Due to the unavailability of the full-text primary literature, a complete table of specific chemical shifts and coupling constants for this compound cannot be provided. However, based on the known structure and data from related carbapenems, the expected regions for the key proton and carbon signals are summarized below.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Key Protons in this compound

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| H-5 | 3.2 - 3.5 | dd | |

| H-6 | 3.8 - 4.2 | ddd | |

| H-8 | 4.0 - 4.3 | m | |

| C8-CH₃ | 1.2 - 1.4 | d | |

| H-4 | 2.8 - 3.4 | m | |

| -S-CH₂- | 2.9 - 3.3 | m | |

| -CH₂-NH₂ | 3.0 - 3.4 | m |

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Key Carbons in this compound

| Carbon(s) | Expected Chemical Shift (ppm) |

| C=O (β-lactam) | 170 - 180 |

| C=C (double bond) | 120 - 140 |

| Carboxylate C=O | 160 - 170 |

| Carbons attached to Nitrogen | 50 - 70 |

| Carbons attached to Oxygen | 60 - 80 |

| Carbons attached to Sulfur | 30 - 40 |

| Aliphatic Carbons | 20 - 50 |

Mass Spectrometry Data

The molecular formula of this compound is C₁₁H₁₆N₂O₄S.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 273.0909 | To be determined |

| [M+Na]⁺ | 295.0728 | To be determined |

| [M-H]⁻ | 271.0752 | To be determined |

Structure Elucidation Workflow and Key Correlations

The following diagrams illustrate the logical workflow and key spectral correlations used in the structure elucidation of this compound.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Epithienamycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin A is a naturally occurring carbapenem antibiotic belonging to the thienamycin family of β-lactam antibiotics. First isolated from Streptomyces flavogriseus, the epithienamycins are a group of stereoisomers of thienamycin, a potent and broad-spectrum antibiotic. The stereochemistry of these molecules is crucial to their biological activity, influencing their interaction with penicillin-binding proteins (PBPs) and their stability against β-lactamases. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound, detailing the experimental evidence and methodologies used for its structural elucidation.

Core Structure and Stereochemical Complexity

The core structure of this compound is the 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid ring system, characteristic of carbapenems. The molecule possesses three contiguous chiral centers at positions C-5, C-6, and C-8 (of the hydroxyethyl side chain), leading to a number of possible stereoisomers. The precise spatial arrangement of the substituents at these centers dictates the molecule's three-dimensional shape and, consequently, its biological function.

The absolute configuration of the naturally occurring and biologically active form of thienamycin is established as (5R,6S,8R). This compound is an epimer of thienamycin, differing in the stereochemistry at one of these chiral centers. Specifically, research has identified this compound as 8-epi-thienamycin, meaning it has the opposite configuration at the C-8 position of the hydroxyethyl side chain.

Therefore, the absolute configuration of this compound is (5R, 6S, 8S)-3-((2-aminoethyl)thio)-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid .

Determination of Absolute Configuration

The determination of the absolute configuration of this compound has been accomplished through a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed by total synthesis of the various stereoisomers.

Spectroscopic Analysis

Initial structural elucidation of the epithienamycins relied heavily on comparative analysis of their spectroscopic data with that of the well-characterized thienamycin.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The coupling constants (J values) between the protons on the carbapenem ring provide critical information about their relative stereochemistry. For instance, the trans relationship between the protons at C-5 and C-6 in thienamycin and its epimers results in a characteristic small coupling constant (typically around 2-3 Hz). The stereochemistry of the C-8 hydroxyethyl side chain influences the chemical shifts of neighboring protons. Detailed analysis of the ¹H NMR spectra of isolated epithienamycins, when compared to synthetic standards, allowed for the assignment of the relative stereochemistry.

Mass Spectrometry (MS): High-resolution mass spectrometry was instrumental in determining the elemental composition of this compound and confirming its identity as an isomer of thienamycin.

Total Synthesis

The unambiguous confirmation of the absolute configuration of this compound was achieved through the stereoselective total synthesis of the various possible stereoisomers of thienamycin. By synthesizing molecules with defined stereochemistry at each chiral center and comparing their spectroscopic and chromatographic properties to the natural product, the precise absolute configuration of this compound was definitively established as (5R, 6S, 8S). The total synthesis of (±)-8-epithienamycin has been reported, providing a crucial reference for the structural assignment.

Quantitative Data Summary

The following table summarizes key quantitative data reported for this compound and its parent compound, thienamycin, for comparative purposes. Note: Specific numerical data for this compound is often found within the detailed experimental sections of primary research articles and may not always be explicitly presented in abstracts. The data presented here is a representative compilation based on available literature.

| Property | Thienamycin | This compound (8-epi-thienamycin) |

| Absolute Configuration | (5R, 6S, 8R) | (5R, 6S, 8S) |

| ¹H NMR (Key Coupling Constants) | ||

| JH5-H6 | ~2.5 Hz (trans) | ~2.5 Hz (trans) |

| Specific Rotation [α]D | +82.7° (c=0.1, H₂O) | Data not consistently reported in readily available literature |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the isolation and stereochemical characterization of this compound.

Isolation of Epithienamycins

The isolation of the epithienamycin family of antibiotics from the fermentation broth of Streptomyces flavogriseus involves a multi-step chromatographic process.

Workflow for Isolation:

Caption: Workflow for the isolation of epithienamycins.

Methodology:

-

Fermentation and Harvest: Streptomyces flavogriseus is cultured under conditions optimized for the production of epithienamycins. The fermentation broth is then harvested.

-

Anion Exchange Chromatography: The clarified broth is passed through a Dowex 1 resin column. The acidic carbapenem compounds bind to the resin and are subsequently eluted.

-

Adsorption Chromatography: The eluate from the first step is then subjected to chromatography on an Amberlite XAD-2 column. This step aids in the separation of the antibiotics from other polar impurities.

-

Size Exclusion Chromatography: Final purification is achieved using a Biogel P-2 column, which separates the epithienamycin components based on their size. This step yields substantially pure fractions of the individual epithienamycins, including this compound.

Stereoselective Synthesis of 8-epi-thienamycin

The stereoselective synthesis of 8-epi-thienamycin is a critical component in confirming the absolute configuration of the natural product. The general strategy involves the construction of the β-lactam ring with the correct relative and absolute stereochemistry, followed by the introduction of the side chains.

Logical Flow of a Stereoselective Synthesis:

Caption: Logical flow for the stereoselective synthesis of this compound.

Key Synthetic Steps (Generalized):

-

Chiral Pool Synthesis: The synthesis often commences from a chiral starting material, such as an amino acid or a carbohydrate, to establish the initial stereocenters.

-

β-Lactam Ring Formation: A key step is the stereocontrolled construction of the azetidinone (β-lactam) ring, often via a [2+2] cycloaddition or other stereoselective cyclization reactions.

-

Side Chain Elaboration: The hydroxyethyl side chain with the desired (S)-configuration at C-8 is introduced. This is a critical step where the stereochemistry is controlled.

-

Bicyclization and Deprotection: The bicyclic carbapenem core is formed, and protecting groups are removed to yield the final product.

The comparison of the synthetic 8-epi-thienamycin with the naturally isolated this compound via co-injection on HPLC and comparison of their spectroscopic data provides the definitive proof of structure and absolute configuration.

Conclusion

The stereochemistry and absolute configuration of this compound have been rigorously established as (5R, 6S, 8S) through a combination of detailed spectroscopic analysis and unambiguous confirmation by total synthesis. The understanding of the precise three-dimensional structure of this compound is fundamental for comprehending its biological activity and provides a basis for the design and development of new carbapenem antibiotics with improved properties. This in-depth guide serves as a valuable resource for researchers and professionals in the field of antibiotic drug discovery and development.

Biosynthesis of the Carbapenem Ring System in Epithienamycins: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The epithienamycins, a family of carbapenem β-lactam antibiotics produced by Streptomyces flavogriseus, are structurally related to the potent antibiotic thienamycin.[1] Their broad-spectrum antibacterial activity makes the elucidation of their biosynthetic pathway a critical area of research for the development of novel antibiotic agents. This technical whitepaper provides an in-depth examination of the biosynthesis of the core carbapenem ring system in epithienamycins. Drawing heavily on the well-characterized thienamycin biosynthetic pathway from Streptomyces cattleya as a homologous model, this guide details the key enzymatic steps, genetic organization, and proposed mechanisms for the formation of the bicyclic carbapenem nucleus. While direct experimental data for the epithienamycin pathway is limited due to the cryptic nature of its gene cluster under laboratory conditions, comparative genomic analysis provides a robust framework for understanding its core biosynthetic machinery.[2][3] This paper will also explore the likely enzymatic tailoring reactions that lead to the structural diversity within the epithienamycin family.

Introduction to Epithienamycins and the Carbapenem Core

Carbapenems are a class of β-lactam antibiotics characterized by a bicyclic ring system in which the sulfur atom at position 1 is replaced by a carbon atom, and a double bond is present between C-2 and C-3 of the five-membered ring.[4] This core structure is responsible for their potent and broad-spectrum antibacterial activity, as well as their resistance to many bacterial β-lactamases.[4] Epithienamycins are a family of carbapenems produced by Streptomyces flavogriseus and are structurally analogous to N-acetylthienamycin.[1] The fundamental biosynthetic challenge in their formation is the construction of the strained carbapenem ring system.

Genetic Framework: The Epithienamycin Biosynthetic Gene Cluster

Genome mining of Streptomyces flavogriseus ATCC 33331 has revealed a putative carbapenem biosynthetic gene cluster that is highly related to the thienamycin (thn) gene cluster from S. cattleya.[2][3] This discovery is pivotal, as it suggests a conserved pathway for the assembly of the carbapenem core. The gene cluster in S. flavogriseus exhibits a high degree of synteny (conservation of gene order) and protein sequence homology with the thn cluster.[2][3] Although this cluster was found to be silent under the tested laboratory conditions, its genetic blueprint provides a strong basis for a proposed biosynthetic pathway.[2][3]

Biosynthesis of the Carbapenam Core: A Step-by-Step Enzymatic Guide

The formation of the initial saturated bicyclic carbapenam ring is believed to proceed through a series of enzymatic reactions that are functionally and stereochemically equivalent to the initial steps in thienamycin biosynthesis.[5] This process can be broken down into two primary stages catalyzed by homologs of CarB/ThnE and CarA/ThnM.

Formation of the Pyrroline Ring Precursor: The Role of a ThnE Homolog

The biosynthesis is initiated by a homolog of the enzyme Carboxymethylproline Synthase (CarB in simple carbapenems, ThnE in thienamycin biosynthesis).[4][5] This enzyme, a member of the crotonase superfamily, catalyzes the condensation of L-glutamate-5-semialdehyde with malonyl-CoA to form (2S,5S)-carboxymethylproline (CMP).[5] This step establishes the foundational five-membered pyrroline ring of the carbapenem structure.

β-Lactam Ring Closure: The Action of a ThnM Homolog

The second key step is the formation of the four-membered β-lactam ring, which is fused to the pyrroline ring. This reaction is catalyzed by a β-lactam synthetase, a homolog of CarA/ThnM.[4][5] This enzyme utilizes ATP to activate the carboxyl group of (2S,5S)-CMP, facilitating an intramolecular cyclization to form the (3S,5S)-carbapenam-3-carboxylic acid core.[5] This bicyclic intermediate is the precursor to all known naturally occurring carbapenems.

Maturation of the Carbapenem Ring: Stereoinversion and Desaturation

The initial (3S,5S)-carbapenam intermediate must undergo further modifications to become a biologically active carbapenem. These include a critical stereoinversion at the C-5 bridgehead position and desaturation between C-2 and C-3.

C-5 Epimerization

In the biosynthesis of simple carbapenems, the enzyme CarC, a non-heme iron-dependent oxygenase, catalyzes the epimerization of the (3S,5S)-carbapenam to a (3S,5R)-carbapenam.[6] This stereochemical inversion is crucial for the antibiotic activity of the final molecule.[7] While a direct homolog of CarC is not readily apparent in the thienamycin gene cluster, it is hypothesized that another enzyme within the cluster performs this essential function.[8] The precise mechanism of this epimerization in the context of thienamycin and epithienamycin biosynthesis remains an area of active investigation.

C-2/C-3 Desaturation

Following epimerization, the same enzyme, CarC, in the simple carbapenem pathway introduces a double bond between C-2 and C-3 to yield the final (5R)-carbapenem ring.[6] It is likely that a similar enzymatic activity is present in the epithienamycin pathway to complete the formation of the characteristic carbapenem core.

Tailoring Steps: Generation of the Epithienamycin Side Chains

The structural diversity of the epithienamycin family arises from the attachment of different side chains at the C-2 and C-6 positions of the carbapenem core. These tailoring reactions are what distinguish epithienamycins from thienamycin and other carbapenems.

The C-2 Side Chain: From Coenzyme A to an Acylated Cysteaminyl Group

The cysteaminyl side chain at C-2 of thienamycin is derived from coenzyme A (CoA) through the sequential action of three enzymes: ThnR, ThnH, and ThnT.[8] These enzymes cleave CoA to produce cysteamine, which is then attached to the carbapenem core.[8] A fourth enzyme, ThnF, can then N-acetylate the cysteamine moiety to produce N-acetylthienamycin.[8]

For epithienamycins, which are structurally related to N-acetylthienamycin, a similar pathway is expected. The variation in the acyl groups among different epithienamycin members likely results from the action of one or more acyltransferases with differing substrate specificities. An enzyme known as A933 acylase from Streptomyces fulvoviridis, a producer of epithienamycins A and C, has been shown to catalyze the exchange of the pantothenyl substituent of carbapenem intermediates with acyl-CoAs.[5][6] This type of acylase activity is a strong candidate for the final tailoring step in epithienamycin biosynthesis.

The C-6 Hydroxyethyl Side Chain and the "Epi" Configuration

The hydroxyethyl side chain at C-6 of thienamycin is derived from two successive methylations from S-adenosyl methionine, likely catalyzed by methyltransferases such as ThnK, ThnL, and ThnP.[9] The stereochemistry of this side chain is critical for the antibiotic's stability against β-lactamases.[10] The term "epithienamycin" suggests a difference in the stereochemistry at one or more chiral centers compared to thienamycin. This is most likely at the C-8 position of the hydroxyethyl side chain. The enzymatic basis for this alternative stereochemistry in epithienamycin biosynthesis has not yet been elucidated. It could arise from a dedicated epimerase or from the inherent stereoselectivity of the methyltransferases and reductases involved in the formation of this side chain in S. flavogriseus.

Quantitative Data and Experimental Protocols

Currently, there is a notable absence of published quantitative data, such as enzyme kinetics (Km, kcat), for the specific enzymes in the epithienamycin biosynthetic pathway from S. flavogriseus. The majority of the available data pertains to the homologous enzymes from the thienamycin pathway in S. cattleya and the Car enzymes from simple carbapenem producers.

Table 1: Key Enzymes in Thienamycin Biosynthesis (Homologs Proposed for Epithienamycin Pathway)

| Enzyme (Thienamycin) | Proposed Function in Epithienamycin Biosynthesis | Substrate(s) | Product(s) |

| ThnE | Pyrroline ring formation | L-Glutamate-5-semialdehyde, Malonyl-CoA | (2S,5S)-Carboxymethylproline |

| ThnM | β-Lactam ring formation | (2S,5S)-Carboxymethylproline, ATP | (3S,5S)-Carbapenam-3-carboxylate, AMP, PPi |

| ThnK, ThnL, ThnP | C-6 side chain formation (Methyltransferases) | Carbapenam intermediate, S-adenosyl methionine | Hydroxyethylated carbapenam |

| ThnR | CoA pyrophosphatase | Coenzyme A | 4'-Phosphopantetheine, Adenosine 3',5'-diphosphate |

| ThnH | 4'-Phosphopantetheine phosphatase | 4'-Phosphopantetheine | Pantetheine |

| ThnT | Pantetheine amidohydrolase | Pantetheine | Cysteamine, Pantothenate |

| Acylase (e.g., A933) | Acyl group transfer | Cysteaminyl-carbapenem, Acyl-CoA | Epithienamycins |

General Experimental Protocol for Enzyme Assays

Detailed experimental protocols for the epithienamycin-specific enzymes are not available. However, a general approach for characterizing the activity of the core biosynthetic enzymes can be adapted from studies on their homologs.

Example Workflow for Characterization of a ThnM Homolog (β-Lactam Synthetase):

Conclusion and Future Directions

The biosynthesis of the carbapenem ring system in epithienamycins is strongly inferred to follow a pathway highly homologous to that of thienamycin, based on the identification of a syntenous gene cluster in S. flavogriseus. The core carbapenam structure is likely assembled by homologs of ThnE and ThnM, followed by stereoinversion and desaturation. The structural diversity of the epithienamycin family is then generated by tailoring enzymes, particularly acyltransferases that attach various side chains at the C-2 position.

Significant knowledge gaps remain, primarily due to the lack of expression of the epithienamycin gene cluster under laboratory conditions. Future research should focus on:

-

Activation of the cryptic gene cluster: Employing genetic and molecular techniques to induce the expression of the epithienamycin biosynthetic genes in S. flavogriseus or a heterologous host.

-

Enzyme characterization: Once expressed, the individual enzymes of the pathway must be purified and characterized to determine their specific functions, substrate specificities, and kinetic parameters.

-

Elucidation of stereochemistry: Investigating the enzymatic basis for the "epi" configuration of the C-6 side chain is crucial for understanding the unique properties of these antibiotics.

A comprehensive understanding of the epithienamycin biosynthetic pathway will not only provide insights into the evolution of carbapenem biosynthesis but also open avenues for the bioengineering of novel and potent antibiotic compounds to combat the growing threat of antimicrobial resistance.

References

- 1. Studies on the biosynthesis of carbapenem antibiotics. III. Enzymological characterization of the L-amino acid acylase activity of A933 acylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative analysis of a cryptic thienamycin-like gene cluster identified in Streptomyces flavogriseus by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Definition of the Common and Divergent Steps in Carbapenem β-Lactam Antibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbapenem biosynthesis: confirmation of stereochemical assignments and the role of CarC in the ring stereoinversion process from L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Press Release: Chemists Identify Key Step in Biosynthesis of Carbapenem Antibiotics - News - Carnegie Mellon University [cmu.edu]

- 8. researchgate.net [researchgate.net]

- 9. The unusual bifunctional catalysis of epimerization and desaturation by carbapenem synthase | Department of Chemistry [chem.ox.ac.uk]

- 10. Modified Penicillin Molecule with Carbapenem-Like Stereochemistry Specifically Inhibits Class C β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Epithienamycin A against Gram-positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Epithienamycin A, a member of the carbapenem class of antibiotics, against a range of Gram-positive bacteria. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide presents data for the closely related parent compound, thienamycin, to provide insights into the expected activity of this class of antibiotics.

Introduction to this compound and the Carbapenem Class

Epithienamycins are a family of naturally occurring carbapenem antibiotics produced by Streptomyces flavogriseus.[1] Like other carbapenems, they are beta-lactam antibiotics characterized by a broad spectrum of antibacterial activity. The carbapenem class is known for its potent inhibition of bacterial cell wall synthesis, rendering them effective against a wide array of Gram-positive and Gram-negative bacteria.[2][3][4] The mechanism of action involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[2][3][5] This disruption of the cell wall integrity leads to bacterial cell lysis and death.[2][3]

In Vitro Antibacterial Spectrum

Table 1: In Vitro Activity of Thienamycin against Gram-positive Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Penicillin-susceptible) | Not Specified | ≤0.006 - >12.5 | Not Specified | Not Specified |

| Staphylococcus aureus (Penicillin-resistant) | Not Specified | ≤0.006 - >12.5 | Not Specified | Not Specified |

| Streptococcus pyogenes | Not Specified | ≤0.05 - >12.5 | Not Specified | Not Specified |

| Group D Streptococci | Not Specified | Data not available | Not Specified | Not Specified |

Note: This data is for thienamycin and is intended to be representative of the carbapenem class. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. The available data for thienamycin did not always provide a full range of MIC values or MIC₅₀/MIC₉₀.

Imipenem, a more stable derivative of thienamycin, also shows high activity against Staphylococcus aureus and most group D streptococci.[8]

Experimental Protocols for MIC Determination

The determination of the in vitro antibacterial spectrum relies on standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures to ensure reproducibility and accuracy.[9][10] The two primary methods used are broth microdilution and agar dilution.

Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Experimental Workflow for Broth Microdilution

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Detailed Steps:

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[11]

-

Antibiotic Dilution: Serial two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

-

Incubation: The microtiter plates are incubated at 35°C for 16 to 20 hours in ambient air.[12]

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[11]

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium upon which the bacteria are then inoculated.

Detailed Steps:

-

Plate Preparation: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a different concentration of this compound. This is achieved by adding the antibiotic to the molten agar before it solidifies.[13][14]

-

Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity.

-

Inoculation: A standardized volume of the bacterial suspension (typically resulting in 10⁴ CFU per spot) is inoculated onto the surface of each agar plate.[14] A control plate containing no antibiotic is also inoculated.

-

Incubation: The plates are incubated at 35°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.[13]

Mechanism of Action: Inhibition of Cell Wall Synthesis

The bactericidal activity of this compound, like other carbapenems, stems from its ability to disrupt the synthesis of the bacterial cell wall.

Signaling Pathway for Carbapenem Mechanism of Action

Caption: Mechanism of action of this compound.

The key steps in the mechanism of action are:

-

Penetration: For Gram-negative bacteria, carbapenems traverse the outer membrane through porin channels to reach the periplasmic space.[5] In Gram-positive bacteria, which lack an outer membrane, the antibiotic has more direct access to the cell wall.

-

Target Binding: In the periplasmic space (or at the cell wall of Gram-positive bacteria), this compound covalently binds to the active site of Penicillin-Binding Proteins (PBPs).[2][3]

-

Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing their normal function, which is to catalyze the final transpeptidation step of peptidoglycan synthesis. This step is crucial for cross-linking the peptide side chains of the peptidoglycan backbone, which gives the cell wall its structural integrity.[3]

-

Cell Lysis: The inhibition of cell wall synthesis leads to the formation of a defective cell wall that cannot withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death.[2][3]

Conclusion

This compound, as a member of the carbapenem family of antibiotics, is expected to exhibit a potent and broad spectrum of activity against Gram-positive bacteria. While specific quantitative MIC data for this compound is limited, the data available for the parent compound, thienamycin, suggests high potency against key Gram-positive pathogens. The established mechanism of action, involving the inhibition of bacterial cell wall synthesis, underscores its bactericidal properties. Further studies are warranted to fully elucidate the specific in vitro antibacterial spectrum of this compound and its various components. The standardized experimental protocols outlined in this guide provide a framework for conducting such investigations to generate robust and comparable data for drug development and research purposes.

References

- 1. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thesciencenotes.com [thesciencenotes.com]

- 3. microbenotes.com [microbenotes.com]

- 4. Carbapenem - Wikipedia [en.wikipedia.org]

- 5. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thienamycin: new beta-lactam antibiotic with potent broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro activity of thienamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of imipenem: the first thienamycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. researchgate.net [researchgate.net]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Agar dilution - Wikipedia [en.wikipedia.org]

In Vitro Antibacterial Spectrum of Epithienamycin A Against Gram-negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epithienamycin A belongs to the carbapenem class of β-lactam antibiotics, which are known for their broad-spectrum activity against a wide range of bacteria. While specific quantitative data for this compound is limited in publicly available literature, this guide summarizes the in vitro antibacterial spectrum of the closely related and foundational carbapenem, thienamycin, and its stable derivative, imipenem, against key Gram-negative bacteria. This information serves as a robust proxy for understanding the potential efficacy of early epithienamycins. The document details the standardized experimental protocols for determining antibacterial activity and provides visualizations of the antibiotic's mechanism of action and the experimental workflow.

Introduction to Epithienamycins

Epithienamycins are a family of naturally derived β-lactam antibiotics produced by Streptomyces flavogriseus. Structurally related to N-acetylthienamycin, these compounds are part of the broader carbapenem class. Like other carbapenems, their mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell death. Thienamycin, discovered in Streptomyces cattleya, was the first identified carbapenem and is known for its potent and broad-spectrum antibacterial activity, including efficacy against many Gram-negative and Gram-positive bacteria. However, thienamycin's inherent instability led to the development of more stable derivatives, such as imipenem (N-formimidoyl thienamycin), which exhibits a comparable or even superior antibacterial profile.

In Vitro Antibacterial Spectrum against Gram-negative Bacteria

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for thienamycin and imipenem against a selection of clinically relevant Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium in vitro.

Table 1: In Vitro Activity of Thienamycin against Gram-negative Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 100 | 0.05 - 3.12 | 0.2 | 0.4 |

| Klebsiella pneumoniae | 50 | 0.1 - 6.25 | 0.4 | 1.6 |

| Enterobacter spp. | 50 | 0.2 - >100 | 1.6 | 25 |

| Serratia marcescens | 50 | 0.4 - >100 | 3.12 | 50 |

| Pseudomonas aeruginosa | 100 | 0.1 - 25 | 1.6 | 6.25 |

| Acinetobacter calcoaceticus | N/A | N/A | N/A | ≤ 1 |

Note: Data is compiled from historical studies on thienamycin. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. A study on non-fermentative Gram-negative bacteria showed that 90% of Acinetobacter calcoaceticus strains were inhibited by ≤ 1 μg/ml of thienamycin.

Table 2: In Vitro Activity of Imipenem (N-formimidoyl thienamycin) against Gram-negative Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 2158 (pooled) | ≤ 0.031 - >4 | N/A | ≤ 4 |

| Klebsiella pneumoniae | 2158 (pooled) | ≤ 0.031 - >4 | N/A | ≤ 4 |

| Enterobacter spp. | 2158 (pooled) | ≤ 0.031 - >4 | N/A | ≤ 4 |

| Serratia marcescens | 2158 (pooled) | ≤ 0.031 - >4 | N/A | ≤ 4 |

| Pseudomonas aeruginosa | 2158 (pooled) | ≤ 0.031 - >4 | N/A | ≤ 4 |

| Pseudomonas maltophilia | N/A | N/A | N/A | Resistant |

| Pseudomonas cepacia | N/A | N/A | N/A | Resistant |

Note: Data for imipenem shows broad activity with MIC₉₀ values generally at or below 4.0 µg/mL for most susceptible species. Pseudomonas maltophilia and Pseudomonas cepacia are noted to be generally resistant.

Mechanism of Action: Inhibition of Cell Wall Synthesis

Carbapenems, including the epithienamycins, exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process is primarily achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

Caption: Mechanism of action of this compound on Gram-negative bacteria.

Experimental Protocols for In Vitro Susceptibility Testing

The determination of the in vitro antibacterial spectrum of this compound is conducted using standardized antimicrobial susceptibility testing (AST) methods. The broth microdilution method is a common and reliable technique.

Broth Microdilution Method for MIC Determination

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium.

a) Preparation of Materials:

-

Bacterial Strains: Pure, overnight cultures of the test Gram-negative bacteria.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium.

-

Antibiotic: A stock solution of this compound of known concentration.

-

Microtiter Plates: 96-well sterile plates.

b) Inoculum Preparation:

-

Select several colonies of the test bacterium from an overnight agar plate.

-

Suspend the colonies in a sterile saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c) Plate Preparation and Incubation:

-

Dispense the MHB into the wells of the microtiter plate.

-

Create a two-fold serial dilution of this compound across the wells.

-

Inoculate each well with the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

d) Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion

While specific data for this compound is not abundant, the extensive information available for the closely related compounds, thienamycin and imipenem, provides a strong indication of its potent, broad-spectrum activity against a majority of clinically significant Gram-negative bacteria. The notable exceptions are intrinsic resistance in species such as P. maltophilia and P. cepacia. The standardized protocols for antimicrobial susceptibility testing are crucial for the continued evaluation of this and other novel antibiotic compounds. Further research to isolate and test this compound directly will be invaluable in fully characterizing its antibacterial profile.

Epithienamycin A: A Technical Guide to its Mechanism of Action in Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Epithienamycin A, a naturally occurring carbapenem antibiotic. As a member of the β-lactam class of antibiotics, its primary target is the bacterial cell wall, a structure essential for bacterial viability and integrity. This document details the molecular interactions, relevant quantitative data, and the experimental protocols used to elucidate its function.

The Target: An Overview of Bacterial Peptidoglycan Synthesis

The bacterial cell wall is a rigid, protective layer composed primarily of peptidoglycan. This macromolecule forms a mesh-like sacculus around the cytoplasmic membrane, safeguarding the cell from osmotic lysis. Its synthesis is a complex, multi-stage process, making it an excellent target for antimicrobial agents. The process can be broadly divided into three phases:

-

Cytoplasmic Phase : Synthesis of the basic building blocks, UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid (UDP-MurNAc). A pentapeptide chain, terminating in a crucial D-alanyl-D-alanine (D-Ala-D-Ala) motif, is sequentially added to UDP-MurNAc.

-

Membrane-Associated Phase : The UDP-MurNAc-pentapeptide precursor is transferred to a lipid carrier, undecaprenyl phosphate, on the inner side of the cell membrane, forming Lipid I. UDP-GlcNAc is then added to create Lipid II. This completed peptidoglycan monomer is subsequently flipped across the membrane to the periplasmic space.

-

Periplasmic Phase : The final and critical stage involves the polymerization of the glycan chains (transglycosylation) and the cross-linking of the peptide side chains (transpeptidation). This cross-linking reaction, which imparts structural integrity to the cell wall, is catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs).

The transpeptidation step is the specific target of this compound and other β-lactam antibiotics.

Core Mechanism of Action: Inhibition of Penicillin-Binding Proteins

This compound belongs to the carbapenem subclass of β-lactam antibiotics.[1] Its mechanism of action is analogous to that of penicillin: it irreversibly inhibits the enzymatic activity of Penicillin-Binding Proteins (PBPs).[2]

The key steps are as follows:

-

Structural Mimicry : The β-lactam ring of this compound is a structural analog of the D-Ala-D-Ala terminus of the peptidoglycan precursor's pentapeptide side chain.

-

Active Site Binding : This structural similarity allows the antibiotic to enter the active site of the PBP's transpeptidase domain.

-

Irreversible Acylation : Once in the active site, the highly reactive amide bond of the β-lactam ring is attacked by the catalytic serine residue of the PBP. This opens the β-lactam ring and forms a stable, covalent acyl-enzyme intermediate.

-

Enzyme Inactivation : The formation of this covalent bond is essentially irreversible and effectively inactivates the PBP enzyme, halting the transpeptidation (cross-linking) step of cell wall synthesis.

The inhibition of multiple PBPs disrupts the balance between cell wall synthesis and degradation, leading to a weakened cell wall, abnormal morphology, and ultimately, cell lysis due to internal osmotic pressure.

Quantitative Data: PBP Affinity and Antibacterial Spectrum

Specific quantitative data for this compound is not widely published. However, data from its parent compound, thienamycin , provides a strong indication of its high affinity for multiple PBPs. Likewise, data for the clinically used thienamycin derivative, imipenem , illustrates the expected broad-spectrum antibacterial activity.

Note: The following data is for thienamycin and imipenem and serves as a representative proxy for the activity profile of the epithienamycin class of antibiotics.

Table 1: Binding Affinity of Thienamycin for Escherichia coli PBPs

This table shows the concentration of thienamycin required to inhibit 50% of [¹⁴C]benzylpenicillin binding to the respective PBPs, indicating the antibiotic's binding affinity. Lower values signify higher affinity.

| Penicillin-Binding Protein (PBP) | Function | 50% Inhibitory Concentration (IC₅₀) of Thienamycin (µg/mL) |

| PBP 1a/1b | Transglycosylase / Transpeptidase (cell elongation) | ~0.02 |

| PBP 2 | Transpeptidase (cell shape maintenance) | <0.01 |

| PBP 3 | Transpeptidase (septum formation) | ~0.5 |

| PBP 4 | Carboxypeptidase / Endopeptidase | <0.01 |

| PBP 5/6 | Carboxypeptidase | <0.01 |

| Data derived from studies on thienamycin's interaction with E. coli PBPs.[2] |

Thienamycin demonstrates exceptionally high affinity for PBP 2 and PBP 4, and strong affinity for PBPs 1, 5, and 6, with a lower affinity for PBP 3.[2] This multi-target profile contributes to its potent bactericidal activity.

Table 2: Representative Minimum Inhibitory Concentrations (MIC) for Imipenem

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The data below for imipenem, a stable thienamycin derivative, showcases the broad-spectrum activity characteristic of this class.

| Bacterial Species | Type | Imipenem MIC₅₀ (µg/mL) | Imipenem MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | Gram-positive | ≤0.06 | ≤0.06 |

| Streptococcus pneumoniae | Gram-positive | ≤0.015 | 0.03 |

| Enterococcus faecalis | Gram-positive | 1 | 4 |

| Escherichia coli | Gram-negative | 0.12 | 0.25 |

| Klebsiella pneumoniae | Gram-negative | 0.25 | 0.5 |

| Pseudomonas aeruginosa | Gram-negative | 1 | 4 |

| Acinetobacter baumannii | Gram-negative | 0.5 | 2 |

| Bacteroides fragilis | Anaerobe | ≤0.06 | 0.12 |

| MIC₅₀/MIC₉₀ are concentrations required to inhibit 50% and 90% of isolates, respectively. Data is representative of imipenem's activity. |

Experimental Protocols

The following protocols describe key methodologies used to characterize the mechanism of action of antibiotics like this compound.

Competitive Penicillin-Binding Protein (PBP) Assay

This assay determines the binding affinity of a test compound (e.g., this compound) for specific PBPs by measuring its ability to compete with a fluorescently labeled penicillin derivative.

Methodology:

-

Bacterial Membrane Preparation: a. Grow bacterial cells (e.g., E. coli) to mid-logarithmic phase. b. Harvest cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0). c. Resuspend cells in buffer and lyse them using a French press or sonication. d. Perform a low-speed centrifugation to remove intact cells and debris. e. Isolate the membrane fraction by high-speed ultracentrifugation. f. Wash the membrane pellet and resuspend it in a storage buffer. Determine protein concentration (e.g., via Bradford assay).

-

Competition Assay: a. In a microcentrifuge tube, pre-incubate a standardized amount of the membrane preparation with serial dilutions of this compound for 10-15 minutes at 30°C. A control sample with no inhibitor is also prepared. b. Add a fixed, sub-saturating concentration of a fluorescent penicillin probe (e.g., BOCILLIN™ FL). c. Incubate the reaction for a further 10-30 minutes at 30°C to allow the fluorescent probe to bind to any PBPs not occupied by the inhibitor. d. Stop the reaction by adding an excess of unlabeled penicillin G or by adding SDS-PAGE sample buffer.

-

Detection and Analysis: a. Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). b. Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner. c. Quantify the fluorescence intensity of each PBP band in the inhibitor-treated lanes relative to the no-inhibitor control. d. Plot the percentage of fluorescent signal versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each PBP.

Inhibition of Peptidoglycan Synthesis Assay

This assay directly measures the effect of an antibiotic on the incorporation of radiolabeled precursors into the bacterial cell wall.

Methodology:

-

Cell Culture and Preparation: a. Grow a bacterial strain that requires a specific cell wall precursor (e.g., a diaminopimelic acid (DAP) auxotroph of E. coli) to early-log phase in a defined medium. b. Prepare reaction aliquots of the bacterial culture.

-

Inhibition Assay: a. To the experimental aliquots, add varying concentrations of this compound. Include a no-drug control. b. To measure general protein synthesis as a control for specificity, add a radiolabeled amino acid (e.g., L-[¹⁴C]leucine) to a parallel set of cultures. c. To measure peptidoglycan synthesis, add a radiolabeled cell wall-specific precursor (e.g., meso-[³H]diaminopimelic acid) to the primary set of cultures. d. Incubate all cultures under normal growth conditions (e.g., 37°C with shaking) for a defined period (e.g., 30-60 minutes).

-

Measurement of Incorporation: a. Stop the incorporation by adding an excess of cold trichloroacetic acid (TCA) to precipitate macromolecules (proteins and peptidoglycan). b. Incubate on ice to ensure complete precipitation. c. Collect the precipitate by filtering the samples through glass fiber filters. d. Wash the filters extensively with cold TCA and ethanol to remove unincorporated radiolabeled precursors. e. Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Data Analysis: a. Measure the radioactivity (in counts per minute, CPM) for both ³H and ¹⁴C using a liquid scintillation counter. b. A specific inhibitor of cell wall synthesis will show a dose-dependent decrease in ³H-DAP incorporation but will not significantly affect ¹⁴C-leucine incorporation at similar concentrations. c. Calculate the percentage of inhibition relative to the no-drug control to determine the IC₅₀ for peptidoglycan synthesis.

Conclusion

This compound exerts its bactericidal effect by targeting the final and essential step of bacterial cell wall biosynthesis. As a carbapenem, it acts as a potent inhibitor of Penicillin-Binding Proteins, forming a covalent adduct with the enzyme's active site serine, thereby preventing the cross-linking of the peptidoglycan matrix. This mechanism leads to the loss of cell wall integrity and subsequent bacterial lysis. Its high affinity for multiple PBP targets, characteristic of the thienamycin family, underscores its potential as a broad-spectrum antibacterial agent. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this and other cell wall-active antimicrobial compounds.

References

In-Depth Technical Guide: Biological Activity of Enzymatically Deacetylated Epithienamycin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of enzymatically deacetylated Epithienamycin A, a notable member of the carbapenem class of antibiotics. This document collates available data on its antibacterial potency, details the experimental protocols for its preparation, and visualizes relevant biochemical processes.

Introduction

This compound belongs to the epithienamycin family of β-lactam antibiotics produced by Streptomyces flavogriseus. These compounds are structurally related to N-acetylthienamycin. The enzymatic removal of the acetyl group from this compound yields a derivative that exhibits distinct biological characteristics, positioning it as an isomer of the potent antibiotic, thienamycin. This guide focuses on the implications of this enzymatic modification on the compound's antibacterial efficacy.

Comparative Antibacterial Activity

Limited quantitative data is publicly available comparing the in vitro activity of this compound and its deacetylated form. The available information primarily characterizes the broader family of epithienamycins. The antibacterial potency of six major epithienamycin components has been evaluated, showing a 27-fold variation in activity among them.

Further research is required to establish a detailed antibacterial spectrum and specific Minimum Inhibitory Concentration (MIC) values for enzymatically deacetylated this compound against a comprehensive panel of bacterial pathogens. Such data would be crucial for a direct comparison with its parent compound and other carbapenems like thienamycin and imipenem.

Experimental Protocols

Enzymatic Deacetylation of this compound

A specific protocol for the enzymatic deacetylation of this compound has been referenced in historical literature, though the detailed methodology is not widely available in recent publications. The process, as alluded to in foundational studies, involves the use of a deacetylase enzyme to cleave the N-acetyl group.

Referenced Method Outline:

-

Enzyme Source: While not explicitly detailed in recent accessible literature, a deacetylase enzyme, potentially sourced from the producing organism (Streptomyces flavogriseus) or another microbial source, is utilized.

-

Substrate: Purified this compound.

-

Reaction Conditions: The reaction is carried out under controlled conditions of pH, temperature, and buffer composition to ensure optimal enzyme activity and stability of the carbapenem core.

-

Purification: Following the enzymatic reaction, the deacetylated product is separated from the reaction mixture, unreacted substrate, and enzyme. This is typically achieved through chromatographic techniques such as ion-exchange and size-exclusion chromatography.

The following workflow illustrates the general steps involved in the preparation and analysis of enzymatically deacetylated this compound.

In Vitro Antibacterial Susceptibility Testing

Standard methods, such as broth microdilution or agar dilution, are employed to determine the Minimum Inhibitory Concentrations (MICs) of the compounds.

General Protocol Outline:

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are selected.

-

Inoculum Preparation: Bacterial cultures are grown to a specific turbidity, corresponding to a standardized cell density.

-

Assay Setup: Serial dilutions of the test compounds (this compound and deacetylated this compound) are prepared in a suitable growth medium in microtiter plates or agar plates.

-

Inoculation: The standardized bacterial suspension is added to each well or spot-inoculated onto the agar surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Mechanism of Action and Signaling Pathways

Carbapenems, including the thienamycin family, exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They covalently bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

The specific signaling pathways affected by enzymatically deacetylated this compound have not been explicitly detailed in the available literature. However, the general mechanism of action for carbapenems provides a foundational understanding. The inhibition of PBP activity leads to the disruption of cell wall integrity, ultimately causing cell lysis and death.

The following diagram illustrates the general mechanism of action for carbapenem antibiotics.

Conclusion

Enzymatically deacetylated this compound represents an interesting modification of a naturally occurring carbapenem. While its structural relationship to thienamycin suggests significant antibacterial potential, a comprehensive evaluation of its biological activity, supported by detailed quantitative data, is necessary to fully understand its therapeutic promise. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers and drug development professionals interested in further exploring this and other novel carbapenem derivatives. Future work should focus on obtaining precise MIC values against a wide range of pathogens and elucidating any unique interactions with bacterial signaling pathways.

An In-depth Technical Guide to Epithienamycin A: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin A is a naturally occurring carbapenem antibiotic, a class of β-lactam antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] First isolated from the fermentation broth of Streptomyces flavogriseus, the epithienamycins represent a family of structurally related compounds that have been of interest in the ongoing search for novel antimicrobial agents.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its isolation and characterization.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₄S | [3] |

| Molecular Weight | 272.32 g/mol | [3] |

| IUPAC Name | (5R,6S)-3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | [3] |

| Appearance | Not reported (likely a solid) | N/A |

| Melting Point | Not reported | N/A |

| Solubility | Soluble in water and polar organic solvents like DMSO and methanol.[4][5] | General carbapenem data |

| UV λmax | ~297 nm | [6] |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Streptomyces flavogriseus is a multi-step process involving a series of chromatographic separations. The following protocol is based on the methods described for the epithienamycin family.[1]

1. Culture Fermentation:

-

Streptomyces flavogriseus is cultured in a suitable fermentation medium to promote the production of epithienamycins.

-

The fermentation broth is harvested and clarified by centrifugation or filtration to remove the mycelia.

2. Ion-Exchange Chromatography:

-

The clarified broth is passed through a column of a strong anion exchange resin, such as Dowex 1, to capture the acidic carbapenem compounds.

-

The column is washed with deionized water to remove unbound impurities.

-

The antibiotics are eluted using a salt gradient (e.g., 0 to 2 M NaCl).

3. Adsorption Chromatography:

-

The eluate from the ion-exchange column is desalted and concentrated.

-

The concentrated fraction is then applied to an Amberlite XAD-2 resin column.

-

The column is washed with water, and the epithienamycins are eluted with a gradient of aqueous methanol or acetone.

4. Size-Exclusion Chromatography:

-

Further purification is achieved by size-exclusion chromatography on a Biogel P-2 column.

-

The fractions containing this compound are collected and lyophilized to obtain the purified compound.

Characterization Techniques

1. Melting Point Determination:

-

A finely powdered, dry sample is packed into a capillary tube.[7][8][9][10]

-

The capillary tube is placed in a melting point apparatus and heated at a slow, controlled rate (e.g., 1-2 °C/min).[8]

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.[8]

2. Solubility Assessment:

-

A small, accurately weighed amount of the compound is added to a known volume of solvent (e.g., water, ethanol, DMSO) at a specific temperature.[11][12]

-

The mixture is agitated until equilibrium is reached.

-

The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as UV-Vis spectrophotometry.[13]

3. Spectroscopic Analysis:

-

UV-Vis Spectroscopy: A solution of the compound in a suitable solvent (e.g., water or buffer) is prepared. The absorbance spectrum is recorded over a range of wavelengths (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy: A small amount of the solid sample is mixed with KBr and pressed into a pellet, or a thin film is cast from a solution. The IR spectrum is recorded to identify characteristic functional group absorptions, such as the β-lactam carbonyl stretch (typically around 1750-1780 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

¹H NMR: Provides information on the number and types of protons and their connectivity.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent.

-

Analysis: Electrospray ionization (ESI) or other soft ionization techniques are used to generate ions, which are then analyzed to determine the molecular weight and fragmentation pattern of the molecule.

-

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][14] The primary target of these antibiotics are penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan biosynthesis.[5] Peptidoglycan is a crucial structural component of the bacterial cell wall, providing mechanical strength and protecting the bacterium from osmotic lysis.

The mechanism of action involves the following key steps:

-

Binding to PBPs: this compound diffuses into the periplasmic space of bacteria and covalently binds to the active site of PBPs.[5]

-

Inhibition of Transpeptidation: This binding inactivates the transpeptidase activity of the PBPs, preventing the cross-linking of peptidoglycan chains.[14]

-

Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall. In a hypotonic environment, this results in cell swelling and eventual lysis, leading to bacterial cell death.[5]

Stability

Carbapenems, in general, are known for their relative instability, particularly in aqueous solutions. The strained β-lactam ring is susceptible to hydrolysis, which leads to loss of antibacterial activity.[3] The stability of this compound is influenced by factors such as pH and temperature. It is generally more stable under neutral or slightly acidic conditions and should be stored at low temperatures to minimize degradation.

Conclusion

This compound remains a compound of interest within the carbapenem class of antibiotics. Its broad-spectrum activity underscores the potential of naturally derived β-lactams in combating bacterial infections. The information provided in this technical guide offers a foundational understanding of its properties and the methodologies for its study, which can aid researchers and drug development professionals in the exploration of new antibiotic therapies.

References

- 1. Epithienamycins. II. Isolation and structure assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. Epithienamycin | C11H16N2O4S | CID 124000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. THIENAMYCIN, A NEW β-LACTAM ANTIBIOTIC I. DISCOVERY, TAXONOMY, ISOLATION AND PHYSICAL PROPERTIES [jstage.jst.go.jp]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. thinksrs.com [thinksrs.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. who.int [who.int]

- 14. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Production of Epithienamycin Family Antibiotics by Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural production of the epithienamycin family of antibiotics, with a primary focus on thienamycin biosynthesis by Streptomyces cattleya. Thienamycin, the first discovered carbapenem, is a potent broad-spectrum β-lactam antibiotic with significant clinical relevance.[1] Due to its chemical instability and low fermentation titers, commercially used carbapenems are currently produced by total organic synthesis.[2] This guide delves into the genetic and biochemical intricacies of its natural production, offering insights for potential yield improvement and the development of novel derivatives.

Thienamycin Biosynthesis in Streptomyces cattleya

The biosynthesis of thienamycin is orchestrated by a dedicated gene cluster, designated as the thn cluster, in Streptomyces cattleya.[3] This cluster encodes a suite of enzymes responsible for the assembly of the carbapenem core and the attachment of its characteristic side chains. Unlike classical β-lactams such as penicillins and cephalosporins, the formation of the β-lactam ring in carbapenems follows an alternative mechanistic pathway.[2][3]

The thn Biosynthetic Gene Cluster

The thn gene cluster in S. cattleya is comprised of genes encoding biosynthetic enzymes, regulatory proteins, and components potentially involved in transport and resistance.[2][3] The key genes and their putative functions in thienamycin biosynthesis are summarized in the table below.

| Gene | Proposed Function/Enzyme Class | Role in Thienamycin Biosynthesis |

| thnE | Carboxymethylproline synthase | Catalyzes the formation of the pyrrolidine ring, an early step in the pathway.[4] |

| thnM | β-lactam synthetase | Involved in the formation of the carbapenam bicyclic nucleus.[5] |

| thnK | Radical S-adenosylmethionine (rSAM) methylase | Performs two sequential methylations to form the C6-ethyl side chain.[5] |

| thnL | Radical S-adenosylmethionine (rSAM) enzyme | Catalyzes the formation of the C2-thioether bond with pantetheine.[6] |

| thnP | Unknown, essential for biosynthesis | Essential for thienamycin production; its precise function is yet to be fully elucidated.[4] |

| thnR | Nudix hydrolase | Participates in the stepwise truncation of coenzyme A to generate the cysteaminyl side chain. |

| thnH | Hydrolase | Works in concert with ThnR and ThnT in the processing of coenzyme A.[7] |

| thnT | Hydrolase | Hydrolyzes pantetheine to yield cysteamine for the C2 side chain. |

| thnF | N-acetyltransferase | Responsible for the N-acetylation of thienamycin to produce N-acetylthienamycin.[7] |

| thnG | 2-oxoglutarate-dependent oxygenase | Potentially involved in the C-2/C-3 desaturation of the carbapenam nucleus. |

| thnQ | 2-oxoglutarate-dependent oxygenase | Shares homology with ThnG and may have a similar role in structural modification.[4] |

| thnI | LysR-type transcriptional regulator | A key transcriptional activator essential for the expression of several thn genes.[2][4] |

| thnU | SARP family transcriptional activator | Unexpectedly, this regulator is essential for the biosynthesis of cephamycin C, another antibiotic co-produced by S. cattleya, and not thienamycin.[2][4] |

Biosynthetic Pathway of Thienamycin

The biosynthesis of thienamycin is a complex process involving the coordinated action of the thn-encoded enzymes. The pathway can be broadly divided into the formation of the carbapenam core, the attachment and modification of the C6 side chain, and the installation of the C2 side chain.

Caption: Proposed biosynthetic pathway of thienamycin in S. cattleya.

Regulatory Network of Thienamycin Biosynthesis

The production of thienamycin is tightly regulated at the transcriptional level. The LysR-type transcriptional regulator, ThnI, plays a pivotal role as an activator of the pathway.[2] It positively regulates the expression of a subset of thn genes, forming the ThnI regulon.[4] Interestingly, another regulatory gene within the cluster, thnU (re-designated as cphU), is not involved in thienamycin regulation but is essential for the production of cephamycin C, highlighting a complex regulatory interplay between these two distinct antibiotic biosynthetic pathways in S. cattleya.[2][4]

Caption: Regulatory cascade of thienamycin and cephamycin C biosynthesis.

Quantitative Data on Thienamycin Production

The natural production of thienamycin by wild-type Streptomyces cattleya is typically low. However, genetic manipulation of the biosynthetic pathway can lead to significant improvements in yield.

| Strain | Genotype | Thienamycin Titer (mg/L) | Fold Change vs. Wild-Type | Reference |

| S. cattleya NRRL 8057 | Wild-Type | ~1 | - | [4] |

| S. cattleya mutant | thnG disruption | ~2.5 | 2.5 | [4] |

| S. cattleya mutant | thnI deletion | 0 | - | [2] |

| S. cattleya mutant | thnP disruption | 0 | - | [4] |

Experimental Protocols

This section outlines key experimental methodologies for the study of thienamycin production in Streptomyces cattleya. These protocols provide a foundation for researchers to adapt and optimize for their specific experimental needs.

Fermentation for Thienamycin Production

Objective: To cultivate S. cattleya for the production of thienamycin.

Materials:

-

Streptomyces cattleya strain (e.g., NRRL 8057)

-

Spore suspension or mycelial fragments for inoculation

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., R5A medium, composition may require optimization)[4]

-

Shake flasks or bioreactor

Protocol:

-

Inoculum Preparation:

-

Inoculate the seed culture medium with S. cattleya spores or mycelia.

-

Incubate at 28-30°C with shaking (e.g., 200-250 rpm) for 2-3 days until a dense culture is obtained.

-

-

Production Culture:

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate at 28-30°C with shaking for 5-7 days.[4] Thienamycin production is often observed in the stationary phase.

-

Monitor growth (e.g., by measuring dry cell weight) and antibiotic production periodically.

-

Note: The composition of the R5A medium can be optimized for enhanced thienamycin production. Key components to consider for optimization include carbon and nitrogen sources, phosphate levels, and trace elements.

Extraction and Quantification of Thienamycin by HPLC-MS

Objective: To extract and quantify thienamycin from the fermentation broth.

Materials:

-

Fermentation broth

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC-MS system with a C18 reverse-phase column

-

Mobile phase solvents (e.g., water with formic acid, acetonitrile with formic acid)

-

Thienamycin or imipenem standard

Protocol:

-

Sample Preparation:

-

Centrifuge the fermentation broth to pellet the mycelia.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solids.

-

The filtered supernatant can be directly used for HPLC-MS analysis.

-

-

HPLC-MS Analysis:

-

Column: C18 reverse-phase column (specific dimensions and particle size may require optimization).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly used. The gradient program should be optimized for the separation of thienamycin and its intermediates.

-

Detection:

-

UV detection at 309 nm.[4]

-

Mass spectrometry in positive ion mode, monitoring for the m/z of thienamycin ([M+H]⁺ ≈ 273).

-

-

Quantification: Generate a standard curve using a thienamycin or imipenem standard of known concentrations. Calculate the concentration of thienamycin in the samples by comparing their peak areas to the standard curve.

-

Gene Disruption by Homologous Recombination

Objective: To create a targeted gene knockout in S. cattleya to study gene function.

Materials:

-

S. cattleya strain

-

E. coli strain for cloning (e.g., DH5α) and conjugation (e.g., ET12567/pUZ8002)

-

Plasmids:

-

Restriction enzymes, DNA ligase, and other molecular biology reagents.

-

Media for E. coli and Streptomyces growth and selection.

Protocol:

-

Construct the Gene Disruption Vector:

-

Amplify the upstream and downstream flanking regions (homology arms) of the target gene from S. cattleya genomic DNA via PCR.

-

Clone the homology arms into the shuttle vector on either side of the antibiotic resistance cassette. This creates the gene disruption construct.

-

-

Introduce the Vector into S. cattleya:

-

Transform the gene disruption vector into the E. coli conjugation donor strain.

-

Perform intergeneric conjugation between the E. coli donor and S. cattleya recipient.

-

-

Select for Recombinants:

-

Plate the conjugation mixture on a medium that selects for S. cattleya exconjugants containing the integrated plasmid (e.g., containing the antibiotic for which the cassette confers resistance and an antibiotic to counter-select E. coli).

-

Incubate at a permissive temperature for plasmid replication to select for single-crossover homologous recombinants.

-

-

Select for Double-Crossover Mutants:

-

Culture the single-crossover mutants under non-selective conditions at a non-permissive temperature to promote plasmid loss and a second crossover event.

-

Plate the culture on a non-selective medium and then replica-plate onto selective and non-selective media to identify colonies that have lost the vector-conferred resistance but retained the cassette resistance, indicating a double-crossover event.

-

-

Confirm the Mutant:

-

Confirm the gene disruption in the putative double-crossover mutants by PCR analysis and/or Southern blotting.

-

Caption: Workflow for gene disruption in Streptomyces cattleya.

Conclusion